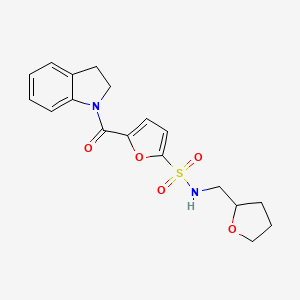
5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O5S, with a molecular weight of approximately 376.43 g/mol. The compound features an indoline moiety, a furan sulfonamide group, and a tetrahydrofuran substituent, which contribute to its diverse biological activities. The sulfonamide functional group is particularly known for its antibacterial properties, primarily due to its mechanism of inhibiting bacterial folic acid synthesis.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Preliminary studies indicate that it may enhance the antibacterial effects attributed to the sulfonamide group. This activity is often linked to the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
Table 1: Comparison of Antimicrobial Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide | Indoline and thiophene moieties | Antimicrobial |
| N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide | Indoline and fluorophenyl groups | Antimicrobial |
| N-(furan-2-ylmethyl)-2-imino-5-oxo-indole derivatives | Indole-based structure | Antimicrobial and anti-inflammatory |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. This is particularly relevant in the context of diseases characterized by inflammation, where modulation of inflammatory pathways can lead to therapeutic benefits. The structural complexity of this compound allows for interactions with various biological targets, which may enhance its efficacy in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of sulfonamide derivatives indicates that modifications on the indoline or furan moieties can significantly influence their biological potency. For instance, substituents on these rings can alter binding affinities and selectivity towards specific biological targets. This highlights the importance of structural variations in developing more effective therapeutic agents.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Indoline Derivative : Starting from indole or its derivatives.
- Coupling Reaction : Introduction of furan sulfonamide through nucleophilic substitution.
- Final Modifications : Adjusting substituents on the indole or furan rings to optimize biological activity.
These steps can be further refined based on desired properties and applications in pharmacology.
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's activity:
- In Vitro Studies : Evaluations have demonstrated strong antibacterial effects against various strains, with notable potency compared to standard sulfonamides.
- Mechanistic Insights : Research indicates that the compound may inhibit bacterial growth by disrupting folate metabolism pathways, similar to other sulfonamide antibiotics .
- Potential Applications : Given its dual antimicrobial and anti-inflammatory properties, this compound could serve as a lead for developing new therapeutic agents targeting both bacterial infections and inflammatory diseases.
属性
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-N-(oxolan-2-ylmethyl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-18(20-10-9-13-4-1-2-6-15(13)20)16-7-8-17(25-16)26(22,23)19-12-14-5-3-11-24-14/h1-2,4,6-8,14,19H,3,5,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPDKJAAQAEDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(O2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














